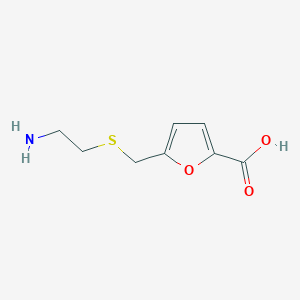
5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid: is an organic compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol This compound features a furan ring substituted with a carboxylic acid group and a thioether-linked aminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Thioether Group: The thioether linkage can be introduced by reacting the furan derivative with a suitable thiol compound under mild conditions.
Aminoethyl Substitution: The aminoethyl group can be introduced through nucleophilic substitution reactions, often using ethylenediamine as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure allows for the exploration of new therapeutic agents, particularly in the field of antimicrobial and anticancer research.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or biocompatibility.
Mecanismo De Acción
The mechanism by which 5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, triggering or blocking signaling pathways.
Comparación Con Compuestos Similares
- 5-(((2-Hydroxyethyl)thio)methyl)furan-2-carboxylic acid
- 5-(((2-Methylthioethyl)thio)methyl)furan-2-carboxylic acid
Comparison:
- Structural Differences: The presence of different substituents (e.g., hydroxyethyl vs. aminoethyl) can significantly alter the compound’s reactivity and biological activity.
- Unique Properties: 5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid’s unique combination of functional groups provides distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C8H11NO3S |
|---|---|
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
5-(2-aminoethylsulfanylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO3S/c9-3-4-13-5-6-1-2-7(12-6)8(10)11/h1-2H,3-5,9H2,(H,10,11) |
Clave InChI |
YDODNGVOORAMQC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)C(=O)O)CSCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















